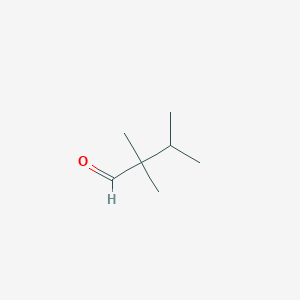

2,2,3-Trimethylbutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFUJBMOTAXNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525484 | |

| Record name | 2,2,3-Trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86290-37-1 | |

| Record name | 2,2,3-Trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethylbutanal (CAS No. 86290-37-1). Due to a notable scarcity of experimentally determined data in publicly accessible literature and databases, this document outlines the available information and presents standardized methodologies for the experimental determination of key physical parameters such as boiling point, melting point, and density. Furthermore, this guide discusses the expected physicochemical characteristics of this compound based on the general properties of aliphatic aldehydes.

Introduction

This compound is an aliphatic aldehyde with a branched hydrocarbon chain. Its molecular structure, characterized by a sterically hindered carbonyl group, is anticipated to influence its physical and chemical properties. A thorough understanding of these properties is fundamental for its application in chemical synthesis, as a potential pharmaceutical intermediate, or in other research and development contexts. This guide serves to collate the existing data and provide a framework for its experimental characterization.

Molecular and Structural Data

The fundamental molecular and structural details of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86290-37-1 | PubChem[1] |

| SMILES | CC(C)C(C)(C)C=O | ChemSynthesis[2] |

| InChIKey | PRFUJBMOTAXNJV-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

A comprehensive search of scientific databases reveals a lack of experimentally determined physical properties for this compound. The following table summarizes the available data, highlighting the current data gaps.

| Property | Experimental Value | Predicted/General Trend | Source |

| Boiling Point | Not Available | Expected to be lower than the corresponding alcohol but higher than the equivalent alkane due to dipole-dipole interactions. | ChemSynthesis[2] |

| Melting Point | Not Available | Expected to be low, given its aliphatic and moderately branched structure. | ChemSynthesis[2] |

| Density | Not Available | Expected to be less than water. | ChemSynthesis[2] |

| Solubility in Water | Not Available | Expected to have low to moderate solubility, decreasing with chain length. | |

| LogP (Predicted) | 1.9 | A measure of lipophilicity. | PubChemLite[3] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Boiling Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid sample.[4]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the liquid is observed.

Procedure:

-

A small sample of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is gently heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a boiling point function.[5][6]

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded.[4]

-

The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Melting Point Determination

Should this compound be a solid at room temperature, its melting point can be determined using the capillary method with a melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline compounds typically exhibit a sharp melting point range.

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.[7]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.[8]

Density Measurement (Oscillating U-tube Method)

Modern digital density meters operating on the oscillating U-tube principle provide a rapid and accurate means of determining the density of liquids. This method is standardized by ASTM D4052.[9][10]

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

Procedure:

-

The instrument is calibrated using certified reference standards.

-

The sample of this compound is injected into the clean, dry U-tube.

-

The instrument maintains a constant temperature and measures the oscillation period.

-

The density is automatically calculated and displayed.[11]

Mandatory Visualizations

Structural Representation and Polarity

The physical properties of aldehydes are largely dictated by the polarity of the carbonyl group. The following diagram illustrates the structure of this compound and the partial charges on the carbonyl carbon and oxygen atoms.

References

- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

2,2,3-Trimethylbutanal chemical structure and IUPAC name.

An In-depth Technical Guide to 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound classified as a branched aldehyde. Its structure consists of a butane (B89635) backbone with three methyl groups attached at the second and third positions, and a terminal aldehyde functional group. This technical guide provides a summary of its chemical structure, properties, and generalized experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The chemical structure is depicted below:

The canonical SMILES representation of the molecule is CC(C)C(C)(C)C=O.[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available databases. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| XLogP3-AA | 1.9 | PubChem[1] |

| CAS Number | 86290-37-1 | PubChem[1] |

Experimental Protocols

Due to the limited specific experimental data for this compound, the following sections provide detailed, generalized protocols that can be adapted for its synthesis and analysis based on standard organic chemistry techniques.

Synthesis of this compound via Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)

A common method for the synthesis of aldehydes is the oxidation of primary alcohols. The following protocol is a general procedure that can be adapted for the synthesis of this compound from its corresponding primary alcohol, 2,2,3-trimethylbutan-1-ol.

Materials:

-

2,2,3-trimethylbutan-1-ol

-

Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3-trimethylbutan-1-ol in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts (if using DMP).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like aldehydes.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Volatile organic solvent (e.g., dichloromethane or hexane)

-

Autosampler vials with septa

GC-MS Parameters (General):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve the sample containing or suspected to contain this compound in the same solvent used for the standards.

-

Injection: Inject a 1 µL aliquot of the prepared sample and standards into the GC-MS system.

-

Data Acquisition: Acquire the data in full scan mode to identify the compound based on its mass spectrum and retention time. For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.

-

Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of the authentic standard. Quantify the amount of the aldehyde by constructing a calibration curve from the peak areas of the standards.

Signaling Pathways and Experimental Workflows

As of the current literature, there is no specific information available detailing signaling or metabolic pathways directly involving this compound. The following diagram illustrates a general experimental workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

In-Depth Technical Guide: 2,2,3-Trimethylbutanal

CAS Number: 86290-37-1[1]

This technical guide provides comprehensive information on 2,2,3-trimethylbutanal, a branched-chain aldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the physicochemical properties, a representative synthesis protocol, safety and handling information, and a hypothetical signaling pathway associated with the biological effects of reactive aldehydes.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86290-37-1 | PubChem[1] |

| Boiling Point | Not Available | ChemSynthesis[2] |

| Melting Point | Not Available | ChemSynthesis[2] |

| Density | Not Available | ChemSynthesis[2] |

| XlogP (predicted) | 1.9 | PubChem[3] |

| Monoisotopic Mass | 114.10446 Da | PubChem[3] |

| Predicted Collision Cross Section ([M+H]⁺) | 124.0 Ų | PubChemLite[3] |

Experimental Protocols

While a specific synthesis of this compound is referenced in The Journal of Organic Chemistry, 1984, 49, p. 892, the detailed protocol from this publication could not be accessed.[2] Therefore, a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, 2,2,3-trimethylbutan-1-ol (B1288327), via a Swern oxidation is provided below. This method is a standard and mild procedure for the preparation of aldehydes.

Synthesis of this compound via Swern Oxidation

Principle: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures. The resulting electrophilic species reacts with the primary alcohol to form an intermediate that, upon addition of a hindered base like triethylamine, eliminates to yield the desired aldehyde.

Materials and Reagents:

-

2,2,3-trimethylbutan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period.

-

A solution of 2,2,3-trimethylbutan-1-ol in anhydrous DCM is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The resulting mixture is stirred for approximately 30-45 minutes.

-

Triethylamine is added dropwise to the reaction mixture, leading to the formation of a precipitate. The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with water and saturated brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or flash column chromatography.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway: Cellular Response to Aldehyde-Induced Stress

No specific signaling pathways involving this compound have been documented. However, as a reactive aldehyde, it can be hypothesized to participate in cellular stress pathways similar to other short-chain aldehydes. These aldehydes are known to be electrophiles that can form adducts with biological nucleophiles, such as the side chains of lysine (B10760008) and cysteine residues in proteins. This can lead to protein dysfunction, oxidative stress, and the activation of cellular defense mechanisms.

Caption: Hypothetical signaling pathway of this compound inducing cellular stress.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Molecular weight and formula of 2,2,3-Trimethylbutanal.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched aliphatic aldehyde. Despite its simple structure, detailed experimental data for this specific compound is limited in publicly accessible literature. This document consolidates available information on its molecular and physicochemical properties and explores potential synthetic routes and characteristic reactions based on the established chemistry of sterically hindered aldehydes. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the unique steric and electronic properties of this molecule.

Molecular Properties and Identification

This compound is a seven-carbon branched aldehyde. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, which influences its reactivity.

Table 1: Molecular Identifiers and Properties of this compound

| Identifier | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86290-37-1 | [1] |

| SMILES | CC(C)C(C)(C)C=O | [1] |

| InChI | InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | [1] |

| InChIKey | PRFUJBMOTAXNJV-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Notes |

| Boiling Point | Not available | Likely lower than straight-chain heptanal (B48729) due to branching. |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Low in water; soluble in organic solvents. | Typical for aldehydes of this molecular weight. |

| Vapor Pressure | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. For this compound, the precursor would be 2,2,3-trimethylbutan-1-ol. To avoid over-oxidation to the carboxylic acid, a mild oxidizing agent is required.

Experimental Protocol:

-

Reagents and Equipment:

-

2,2,3-trimethylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve 2,2,3-trimethylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC or DMP in a single portion to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the significant steric hindrance around it. This steric bulk will likely decrease the rate of nucleophilic attack compared to less substituted aldehydes.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of aldehydes. However, the steric hindrance in this compound will make this reaction more challenging. Strong, small nucleophiles would be expected to react more readily than bulky ones.

Reduction

Aldehydes are readily reduced to primary alcohols. This can be achieved using various reducing agents.

-

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will convert the aldehyde to 2,2,3-trimethylbutan-1-ol. The reaction is typically carried out in an alcoholic solvent.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also yield the primary alcohol. This reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.

Oxidation

Aldehydes are easily oxidized to carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Potential Applications in Drug Development

While there are no specific applications of this compound in drug development reported, its unique structure could be of interest. The bulky t-butyl-like group can be used to introduce steric bulk into a molecule, which can influence its binding to a biological target or affect its metabolic stability. As a synthetic intermediate, it could be used to build more complex molecules where this sterically demanding moiety is desired.

Caption: General reactivity of this compound.

Conclusion

This compound is a structurally interesting, yet poorly characterized, branched aldehyde. While specific experimental data is lacking, its chemical behavior can be predicted based on the general principles of aldehyde chemistry, with the caveat of significant steric hindrance influencing its reactivity. This guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this molecule. Further experimental investigation is necessary to fully elucidate its properties and potential utility in various scientific domains, including drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,3-trimethylbutanal. This document includes detailed tables of predicted spectral data, experimental protocols for acquiring high-quality NMR spectra of aldehydes, and visualizations of the molecular structure and experimental workflow.

Introduction

This compound, a branched-chain aldehyde, is a molecule of interest in various fields of chemical research, including fragrance and flavor chemistry, as well as a potential building block in organic synthesis. Understanding its structural features is paramount, and NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure and connectivity of such molecules in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable resource for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts, multiplicities, coupling constants, and assignments.

¹H NMR Spectral Data

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 9.5 - 9.7 | Doublet | ~3.0 | 1H |

| H-3 | 2.0 - 2.2 | Septet | ~7.0 | 1H |

| H-4, H-5 | 0.9 - 1.1 | Doublet | ~7.0 | 6H |

| H-6, H-7, H-8 | 1.0 - 1.2 | Singlet | - | 9H |

¹³C NMR Spectral Data

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1 (CHO) | 200 - 205 |

| C-2 (C(CH₃)₃) | 45 - 50 |

| C-3 (CH(CH₃)₂) | 30 - 35 |

| C-4, C-5 (CH(CH₃)₂) | 15 - 20 |

| C-6, C-7, C-8 (C(CH₃)₃) | 25 - 30 |

Structural Assignment of this compound

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the data presented in the ¹H and ¹³C NMR spectral tables.

Caption: Chemical structure of this compound with atom labels.

Experimental Protocols

Acquiring high-resolution ¹H and ¹³C NMR spectra for aldehydes like this compound requires careful sample preparation and instrument parameter selection.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 - 4096 |

| Relaxation Delay (d1) | 2.0 s |

| Acquisition Time (aq) | 1.36 s |

| Spectral Width (sw) | 240 ppm |

| Temperature | 298 K |

NMR Experimental Workflow

The following diagram illustrates a typical workflow for conducting an NMR experiment, from sample preparation to data analysis.

Mass Spectrometry Fragmentation of 2,2,3-Trimethylbutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3-trimethylbutanal. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of branched aliphatic aldehydes and comparative analysis with the known mass spectrum of its isomer, 2,3-dimethylpentanal, to predict its fragmentation behavior.

Predicted Mass Spectrum and Fragmentation Pathways

The structure of this compound, with its highly branched nature, is expected to lead to a complex and informative mass spectrum. The molecular ion peak is anticipated to be of low abundance or entirely absent, a common characteristic of highly branched aliphatic compounds. The fragmentation will be primarily dictated by the stability of the resulting carbocations, with a preference for cleavages that yield tertiary carbocations.

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance | Rationale |

| 114 | [C7H14O]•+ | Molecular Ion | Very Low / Absent | Highly branched aliphatic aldehydes often exhibit weak or absent molecular ion peaks. |

| 113 | [C7H13O]+ | α-cleavage (Loss of H•) | Low | Loss of the aldehydic hydrogen is a possible but generally minor fragmentation pathway for aliphatic aldehydes. |

| 85 | [C6H13]+ | α-cleavage (Loss of •CHO) | Medium | This cleavage results in a stable tertiary carbocation, [(CH₃)₃C-CH(CH₃)]⁺. |

| 71 | [C4H7O]+ | Cleavage at the quaternary carbon (Loss of •CH(CH₃)₂) | Medium to High | Formation of the stable acylium ion, [(CH₃)₂C-CHO]⁺. |

| 57 | [C4H9]+ | Cleavage at the quaternary carbon (Loss of •CH(CH₃)CHO) | High (likely Base Peak) | This fragmentation yields the very stable tert-butyl cation, [(CH₃)₃C]⁺, which is a common and abundant fragment in the mass spectra of compounds containing this moiety. |

| 43 | [C3H7]+ | Cleavage of the tert-butyl group (Loss of C₄H₇O•) | Medium | Formation of the isopropyl cation, [CH(CH₃)₂]⁺. |

| 41 | [C3H5]+ | Further fragmentation | Medium | Allylic cation resulting from rearrangement and loss of H₂ from the m/z 43 fragment. |

| 29 | [CHO]+ | α-cleavage | Low | The formyl cation is generally of low abundance for aliphatic aldehydes. |

Key Fragmentation Mechanisms

The fragmentation of this compound is governed by several key mechanisms common to aliphatic aldehydes and branched alkanes.

Alpha (α)-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are predicted:

-

Loss of a hydrogen radical (H•): This results in the [M-1]⁺ ion at m/z 113. This peak is expected to be of low intensity.

-

Loss of the formyl radical (•CHO): This leads to the formation of a C₆H₁₃⁺ carbocation at m/z 85. The resulting carbocation is tertiary and thus relatively stable, suggesting a peak of medium intensity.

Cleavage at the Quaternary Carbon (β-Cleavage)

The bond between the quaternary carbon and the adjacent isopropyl group is a likely site for fragmentation.

-

Loss of an isopropyl radical (•CH(CH₃)₂): This cleavage results in the formation of an acylium ion at m/z 71.

-

Loss of the larger substituent containing the carbonyl group: This pathway leads to the formation of the highly stable tert-butyl cation at m/z 57. Due to the exceptional stability of this tertiary carbocation, the peak at m/z 57 is predicted to be the base peak in the spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In this compound, the methyl groups of the tert-butyl moiety contain γ-hydrogens. A six-membered transition state can be formed, leading to the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of an enol radical cation. However, due to the steric hindrance around the quaternary carbon, the McLafferty rearrangement may be less favored compared to the direct cleavage pathways that produce stable carbocations. If it occurs, it would result in a peak at m/z 58.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound and a general experimental workflow for its analysis.

Caption: Predicted major fragmentation pathways of this compound.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Aldehyde Group in 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the aldehyde functional group, with a specific focus on 2,2,3-trimethylbutanal. Due to the limited availability of specific spectral data for this compound, this guide will utilize data from its close structural analog, pivaldehyde (2,2-dimethylpropanal), which features a similar sterically hindered environment around the aldehyde group. This substitution provides a robust and relevant model for understanding the vibrational characteristics of the target molecule.

Introduction to Infrared Spectroscopy of Aldehydes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The aldehyde functional group (-CHO) possesses two highly characteristic vibrational modes that are readily identifiable in an IR spectrum: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.

Characteristic Vibrational Modes of the Aldehyde Group

The key to identifying an aldehyde in an IR spectrum lies in the observation of two distinct sets of peaks.

Carbonyl (C=O) Stretching Vibration

Saturated aliphatic aldehydes, such as this compound, exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration.[1][2] This band is one of the most prominent features in the IR spectrum of an aldehyde.

Aldehydic C-H Stretching Vibration

A unique and diagnostic feature of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group. This C-H bond gives rise to two weak to moderately intense absorption bands.[1] The appearance of a doublet in this region is a result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.

The following table summarizes the expected vibrational frequencies for the aldehyde group in a molecule like this compound, based on data for analogous saturated aliphatic aldehydes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | Aldehyde | 1740 - 1720 | Strong | This is a very prominent and sharp peak, characteristic of saturated aliphatic aldehydes.[1] |

| Aldehydic C-H Stretch (Doublet) | Aldehyde | 2830 - 2695 | Weak-Medium | Typically appears as two distinct peaks due to Fermi resonance. The lower wavenumber peak (around 2720 cm⁻¹) is particularly diagnostic as few other groups absorb here.[1] |

| sp³ C-H Stretch | Alkyl | 3000 - 2850 | Strong | These peaks arise from the various methyl and methine groups in the 2,2,3-trimethylbutane (B165475) backbone. |

| C-H Bending | Alkyl | ~1470 and ~1370 | Medium | These absorptions are due to the bending vibrations of the C-H bonds in the alkyl structure. |

Experimental Protocol: FTIR Spectroscopy of a Liquid Aldehyde

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid aldehyde like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (or a suitable analog like pivaldehyde).

-

Solvent: Isopropanol (B130326) or acetone (B3395972) for cleaning.

-

Wipes: Lint-free laboratory wipes.

Experimental Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, ensuring that these signals are subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid aldehyde sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Data Interpretation and Visualization

The interpretation of the IR spectrum of this compound would involve identifying the key absorption bands as outlined in the data table above. The presence of a strong band in the 1740-1720 cm⁻¹ region and the characteristic doublet between 2830 and 2695 cm⁻¹ would confirm the presence of the aldehyde functional group.

Logical Relationship in IR Spectroscopy

The following diagram illustrates the fundamental relationship between a molecule's structure and its resulting IR spectrum.

Caption: From Molecular Structure to IR Spectrum

Experimental Workflow for FTIR Analysis

The diagram below outlines the sequential steps involved in acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Caption: Experimental Workflow for ATR-FTIR

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, the key diagnostic IR absorption bands are the strong C=O stretch between 1740-1720 cm⁻¹ and the characteristic C-H stretching doublet of the aldehyde group between 2830-2695 cm⁻¹. By following the detailed experimental protocol provided, researchers can obtain high-quality IR spectra to confirm the presence and structural integrity of this and other aliphatic aldehydes. The provided diagrams offer a clear visualization of the underlying principles and the practical workflow of FTIR spectroscopy.

References

Is 2,2,3-Trimethylbutanal a naturally occurring compound?

Technical Guide: 2,2,3-Trimethylbutanal

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the question of the natural occurrence of this compound. Based on a comprehensive review of scientific literature and chemical databases, there is currently no evidence to suggest that this compound is a naturally occurring compound. It has not been reported as isolated or identified from any plant, animal, fungal, or microbial sources. The information available is primarily from chemical synthesis and database entries. This guide provides a summary of its known physicochemical properties.

Natural Occurrence

Extensive searches of scientific databases and literature have yielded no reports of this compound as a natural product. While other branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are recognized as naturally occurring flavor and aroma compounds in a variety of foods and fermented products, this compound has not been identified among them. Therefore, it is concluded that this compound is likely a synthetic compound.

Physicochemical Properties

While information on the biological activity of this compound is not available due to its apparent absence in nature, its basic physicochemical properties have been documented in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86290-37-1 | [1] |

| SMILES | CC(C)C(C)(C)C=O | [1] |

| Physical Description | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis and Reactivity

As a synthetic compound, this compound can be prepared through various organic synthesis methods. Information regarding its synthesis is primarily found in chemical literature and patents. Being an aldehyde, its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and acetals.

Biological Activity and Signaling Pathways

Given that this compound has not been identified as a natural product, there is no associated research on its biological activities or its involvement in any signaling pathways. Consequently, there are no experimental workflows or logical relationships to be diagrammed in this context.

Experimental Protocols

Since this compound is not found in nature, there are no established protocols for its isolation from natural sources. Experimental procedures would be related to its chemical synthesis, purification, and characterization using standard organic chemistry techniques such as distillation, chromatography, and spectroscopy (NMR, IR, MS).

Conclusion

References

Thermodynamic Properties of 2,2,3-Trimethylbutanal: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the thermodynamic properties of 2,2,3-trimethylbutanal. Despite a thorough review of available literature and databases, specific experimental or computational thermodynamic data for this compound remains largely uncharacterized. This document, therefore, serves as a comprehensive overview of the methodologies that can be employed to determine these crucial parameters. The protocols and computational approaches detailed herein are established methods for characterizing aldehydes and other organic compounds, providing a roadmap for future research into the thermodynamic profile of this compound.

Current Data Availability

As of the latest data review, there is a significant lack of published experimental values for the key thermodynamic properties of this compound, including its enthalpy of formation, entropy, specific heat capacity, and vapor pressure. Publicly accessible chemical databases such as PubChem provide basic molecular information but do not contain comprehensive thermodynamic datasets for this specific aldehyde. Much of the readily available data is for the similarly named alkane, 2,2,3-trimethylbutane, which possesses a different chemical structure and, consequently, different thermodynamic characteristics.

Experimental Protocols for Thermodynamic Property Determination

Given the absence of data, this section details the established experimental protocols that are suitable for determining the thermodynamic properties of this compound.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like aldehydes, it is often determined indirectly through the enthalpy of combustion (ΔcH°), which can be measured with high precision using calorimetry.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.

-

Sample Preparation: A precise mass of purified this compound is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."

-

Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The combustion of the aldehyde releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

A simplified workflow for this process is illustrated below.

Heat Capacity

The specific heat capacity (Cp) of this compound can be determined using techniques such as Differential Scanning Calorimetry (DSC).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Vapor Pressure

The vapor pressure of a liquid is a critical property, especially for understanding its volatility. Several methods are available for its determination.

Experimental Protocol: Static Method

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase.

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to remove any dissolved air.

-

Temperature Equilibration: The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured directly using a pressure transducer.

-

Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain the vapor pressure as a function of temperature.

The relationship between vapor pressure and temperature can be used to determine the enthalpy of vaporization (ΔvapH).

Computational Approaches for Thermodynamic Property Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

Quantum Mechanical (QM) Methods

-

Ab initio and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation can be derived. Isodesmic reactions, where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations.

Quantitative Structure-Property Relationship (QSPR) Models

-

Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than QM methods, they are computationally inexpensive and can provide rapid estimations.

Summary of Thermodynamic Properties and Methodologies

The following table summarizes the key thermodynamic properties of interest for this compound and the primary experimental and computational methods for their determination.

| Thermodynamic Property | Symbol | Experimental Method(s) | Computational Method(s) |

| Enthalpy of Formation | ΔfH° | Bomb Calorimetry (via ΔcH°) | Quantum Mechanics (DFT, ab initio) |

| Standard Entropy | S° | Adiabatic Calorimetry | Statistical Mechanics (from QM) |

| Specific Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | Statistical Mechanics (from QM) |

| Vapor Pressure | P | Static Method, Ebulliometry | QSPR, COSMO-RS |

| Enthalpy of Vaporization | ΔvapH | From vapor pressure data (Clausius-Clapeyron) | - |

Conclusion

While direct experimental data for the thermodynamic properties of this compound are currently unavailable, a robust framework of established experimental and computational methodologies exists for their determination. This guide provides the necessary technical overview for researchers to initiate studies to characterize this compound. The generation of such data would be a valuable contribution to the fields of chemistry and drug development, enabling more accurate modeling and prediction of its behavior in various chemical and biological systems.

Navigating the Solubility Landscape of 2,2,3-Trimethylbutanal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,2,3-Trimethylbutanal

This compound, an aldehyde with the chemical formula C7H14O, possesses a molecular structure that dictates its solubility behavior.[1][2] Its branched alkyl chain contributes to its nonpolar character, while the carbonyl group (C=O) introduces polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Expected Solubility in Organic Solvents

Aldehydes, including this compound, are generally soluble in a wide range of common organic solvents.[3][4] This is due to the principle of "like dissolves like," where the nonpolar alkyl portion of the aldehyde interacts favorably with nonpolar solvents, and the polar carbonyl group can engage in dipole-dipole interactions with polar organic solvents.

General Solubility Trends for Aldehydes:

-

High Solubility in Nonpolar Solvents: Due to the significant hydrocarbon portion of its structure, this compound is expected to be highly soluble in nonpolar solvents such as hexane, toluene, and diethyl ether.

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone (B3395972) and ethyl acetate, which are polar but do not have O-H or N-H bonds, are also expected to be effective solvents for this compound.

-

Variable Solubility in Polar Protic Solvents: While soluble in alcohols like ethanol (B145695) and methanol, the solubility might be influenced by the solvent's polarity and the potential for hydrogen bonding with the carbonyl oxygen.[5]

It is important to note that as the carbon chain length of an aldehyde increases, its solubility in polar solvents tends to decrease.[3][4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

-

For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any remaining undissolved particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2,3-Trimethylbutanal (CAS No. 86290-37-1). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe use and management of this compound.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86290-37-1 | [1] |

| Synonyms | 2,2,3-trimethyl-butanal, 2,2,3-trimethyl-butyraldehyde | [1][2] |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Density | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its flammability and irritant properties.[1]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | 🔥 | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ | Warning |

Source: PubChem.[1]

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron. In case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.

3.2. Engineering Controls

-

Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Keep containers tightly closed when not in use.

3.4. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be designated for flammable liquids.

-

Containers should be properly labeled with the chemical name and all relevant hazard warnings.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The vapor is heavier than air and can travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Toxicological Information

Experimental Protocols

8.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is relevant for assessing the skin irritation potential of this compound.[4][5][6][7]

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Summary:

-

Animal Model: The albino rabbit is the preferred species.[5]

-

Test Substance Application: A small amount (0.5 mL for liquids) of the undiluted test substance is applied to a small area of clipped, intact skin (approximately 6 cm²).[4] The site is then covered with a gauze patch.

-

Exposure Duration: The standard exposure period is 4 hours.[4]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

-

Classification: Based on the scores and the reversibility of the effects, the substance is classified for its skin irritation potential.

Visualizations

Logical Workflow for Safe Chemical Handling

Caption: A logical workflow for the safe handling of hazardous chemicals.

Experimental Workflow for OECD 404 Skin Irritation Test

Caption: A simplified experimental workflow for the OECD 404 skin irritation test.

References

- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. nucro-technics.com [nucro-technics.com]

GHS Hazard Classification of 2,2,3-Trimethylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,2,3-Trimethylbutanal (CAS No: 86290-37-1). The information herein is intended to support safe handling, use, and risk assessment in research and development settings.

GHS Hazard Classification Summary

This compound is classified under GHS as a hazardous substance with physical, health, and environmental hazards. The primary hazards identified are flammability, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The official GHS classification, as collated from notifications to the ECHA C&L Inventory, is summarized below.[1]

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Flame | Danger |

| Exclamation Mark |

Hazard Statements and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Table 1: GHS Hazard Statements for this compound

| Code | Hazard Statement | Hazard Class | Hazard Category |

| H225 | Highly flammable liquid and vapor | Flammable liquids | Category 2 |

| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |

| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |

| Source: ECHA C&L Inventory[1] |

Table 2: GHS Precautionary Statements for this compound

| Category | Code(s) | Precautionary Statement(s) |

| Prevention | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P370+P378 | IF ON SKIN: Wash with plenty of water. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical help. Specific treatment (see supplemental first aid instruction on this label). If skin irritation occurs: Get medical help. If eye irritation persists: Get medical help. Take off contaminated clothing and wash it before reuse. In case of fire: Use appropriate media to extinguish. |

| Storage | P403+P233, P403+P235, P405 | Store in a well-ventilated place. Keep container tightly closed. Store in a well-ventilated place. Keep cool. Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

| Source: ECHA C&L Inventory[1] |

Quantitative Data and Experimental Protocols

Flammability (Flammable Liquid, Category 2)

The classification of a liquid as a Category 2 flammable liquid under GHS is based on its flash point and initial boiling point. For Category 2, the criteria are a flash point < 23°C and an initial boiling point ≤ 35°C. Given that this compound is classified as a Flammable Liquid, Category 2, its flashpoint is determined to be below 23°C.

Experimental Protocol: Flash Point Determination (e.g., OECD TG 127)

The flash point is determined using either a closed-cup or open-cup apparatus. The closed-cup method is generally preferred as it yields lower values and is more indicative of the fire hazard in a closed environment.

-

Apparatus: Pensky-Martens or Abel closed-cup flash point tester.

-

Methodology: A specified volume of the substance is placed in the test cup. The temperature of the sample is increased at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals to determine if a flash occurs. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Skin Irritation (Category 2)

A substance is classified as a skin irritant (Category 2) if it produces reversible skin damage. In the absence of in vivo data, in vitro methods using reconstructed human epidermis are the standard.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test uses a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[2][3][4]

-

Test System: A three-dimensional human epidermis model composed of human-derived keratinocytes.[2][3]

-

Methodology: The test chemical is applied topically to the surface of the RhE tissue.[2][3] After a defined exposure period, the chemical is removed, and the tissue is incubated for a post-exposure period. Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[2][3]

-

Classification Criteria: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][5]

Serious Eye Irritation (Category 2A)

Category 2A for eye irritation refers to substances that cause reversible eye irritation within 21 days of exposure. Modern testing strategies prioritize in vitro and ex vivo methods over the traditional in vivo Draize rabbit eye test.

Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This in vitro method uses a reconstructed human cornea-like epithelium model to assess eye irritation potential.[6][7][8]

-

Test System: A multi-layered epithelial model derived from human corneal cells.[6][9]

-

Methodology: The test substance is applied to the surface of the corneal epithelium model for a specified duration.[6][9] Following exposure and a post-treatment incubation period, the viability of the epithelial cells is measured, typically using the MTT assay.[6][8]

-

Classification Criteria: The classification is based on the reduction in tissue viability. For a substance to be classified as a non-irritant (No Category), the relative tissue viability must be > 60%. If the viability is ≤ 60%, the substance is considered an irritant, and further testing may be required to distinguish between Category 1 and Category 2.[6][9]

Specific Target Organ Toxicity - Single Exposure (STOT-SE), Category 3: Respiratory Tract Irritation

This classification is applied to substances that cause transient respiratory tract irritation. Evidence for this classification can come from human experience, animal studies, or other relevant data.

Experimental Protocol: Assessment of Respiratory Tract Irritation

There is no single, specific OECD test guideline for the classification of STOT-SE Category 3 for respiratory irritation. The assessment is typically based on a weight of evidence approach, which may include:

-

Human Data: Reports of respiratory irritation from occupational or accidental exposure.

-

Animal Studies (e.g., OECD TG 403 - Acute Inhalation Toxicity): Observations of clinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) in animals during acute inhalation toxicity studies. Histopathological examination of the respiratory tract can also provide evidence of irritation.

-

Structure-Activity Relationships (SAR): Comparison to structurally similar compounds with known respiratory irritant properties.

Visualization of Hazard Determination Workflow

The following diagram illustrates the logical workflow for the GHS hazard determination of a chemical substance like this compound, incorporating the various data sources and assessment methods.

Caption: Workflow for GHS Hazard Determination and Communication.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways involved in the irritant effects of this compound are not available in the current scientific literature. However, for aldehydes in general, skin and eye irritation often involve interactions with sensory nerve receptors, such as the Transient Receptor Potential (TRP) channels (e.g., TRPA1 and TRPV1), leading to neurogenic inflammation. The electrophilic nature of the aldehyde group can also lead to covalent modification of cellular proteins, triggering inflammatory cascades and cytotoxic effects. Further research is needed to elucidate the precise mechanisms for this compound.

Conclusion

This compound is classified under GHS as a highly flammable liquid that causes skin, eye, and respiratory irritation. Professionals handling this substance should adhere to the precautionary statements outlined in the safety data sheets and implement appropriate engineering controls and personal protective equipment. While specific quantitative toxicological data for this compound are limited, the established GHS classification provides a robust framework for risk management. The experimental protocols described herein represent the standard methodologies used to derive such hazard classifications.

References

- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. senzagen.com [senzagen.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. oecd.org [oecd.org]

- 5. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. thepsci.eu [thepsci.eu]

- 8. scantox.com [scantox.com]

- 9. iivs.org [iivs.org]

An In-depth Technical Guide to 2,2,3-Trimethylbutanal: Stereochemistry, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched-chain aldehyde. A key focus of this document is the stereochemical nature of the molecule. Contrary to what its name might suggest, an analysis of its structure reveals the absence of a chiral center, and therefore, it does not exhibit stereoisomerism. This guide will further delve into the physicochemical properties, synthesis, and safety and handling of this compound. While specific biological activities and signaling pathways for this compound are not extensively documented in scientific literature, the potential reactivity of sterically hindered aldehydes will be discussed.

Stereochemical Analysis of this compound

A fundamental aspect of a molecule's biological and chemical behavior is its three-dimensional structure, including the potential for stereoisomerism. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The most common cause of stereoisomerism in organic molecules is the presence of a chiral center – typically a carbon atom bonded to four different substituent groups.

In the case of this compound, a systematic analysis of its structure demonstrates the absence of any chiral centers. The structure of this compound is as follows:

Let's examine each carbon atom in the main chain for chirality:

-

Carbon-1 (the aldehyde carbon): This carbon is double-bonded to an oxygen atom and single-bonded to a hydrogen atom and carbon-2. As it is not bonded to four different groups, it is not a chiral center.

-

Carbon-2: This carbon is bonded to the aldehyde group, two methyl groups, and the carbon-3. Since two of the substituents are identical (methyl groups), carbon-2 is not a chiral center.

-

Carbon-3: This carbon is bonded to carbon-2, a hydrogen atom, and two methyl groups. As two of the substituents are identical (methyl groups), carbon-3 is not a chiral center.